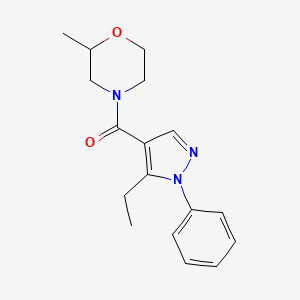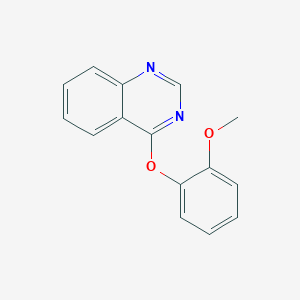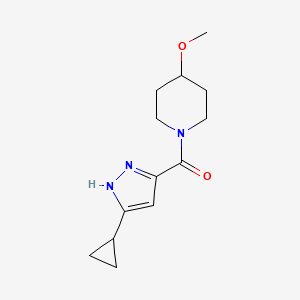
(5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone, also known as EPPMM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPPMM is a member of the pyrazole family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes. For example, (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been found to inhibit the activity of the protease cathepsin B, which is involved in the progression of several types of cancer. It has also been found to inhibit the activity of the kinase JNK, which is involved in the regulation of cell death and survival.
Biochemical and Physiological Effects:
(5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. It has also been found to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest. In addition, (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone for lab experiments is its potent inhibitory activity against several key enzymes. This makes it a valuable tool for studying the role of these enzymes in disease processes. However, one of the limitations of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone. One area of interest is its potential as a drug target for the treatment of various diseases. Further studies are needed to determine the optimal dosages and delivery methods for (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone in humans. In addition, more research is needed to fully understand the mechanism of action of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone and its potential applications in scientific research.
Synthesemethoden
The synthesis of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone is a multi-step process that involves the reaction of several starting materials. The first step involves the reaction of 5-ethyl-1-phenylpyrazole-4-carbaldehyde with 2-methylmorpholine to form the corresponding imine. This imine is then reduced using sodium borohydride to yield the final product, (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone. The overall yield of this process is typically around 40%.
Wissenschaftliche Forschungsanwendungen
(5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a drug target for the treatment of various diseases. (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit potent inhibitory activity against several key enzymes involved in disease processes, including proteases and kinases. This makes it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
(5-ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-16-15(17(21)19-9-10-22-13(2)12-19)11-18-20(16)14-7-5-4-6-8-14/h4-8,11,13H,3,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMIPADSMSKMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCOC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)



![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)




![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)

![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)